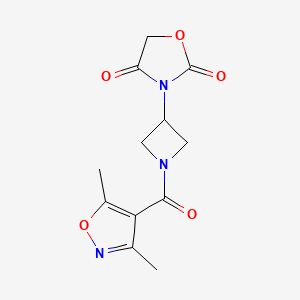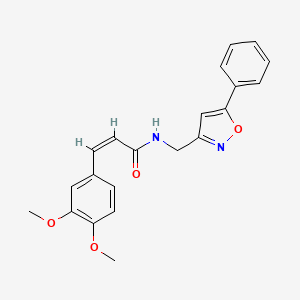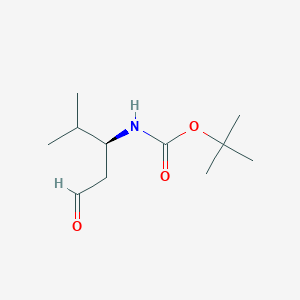
3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C12H13N3O5 and its molecular weight is 279.252. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mechanistic Studies and Synthesis Applications
Mechanistic Insights into NH-Acidic Heterocycles Reactions : The synthesis and mechanistic investigation of related compounds provide valuable insights into the reactions involving NH-acidic heterocycles. Through 15N-labeling studies, researchers have elucidated reaction mechanisms and proposed new pathways for the formation of complex heterocyclic structures, highlighting the compound's utility in understanding chemical reactivity and interaction (Ametamey, Hollenstein, & Heimgartner, 1988).
Hypoglycemic Agents Synthesis : In the search for new therapeutic agents, derivatives of oxazolidine-2,4-diones have been identified as potent hypoglycemic agents, showcasing the compound's relevance in medicinal chemistry. The incorporation of specific structural elements, such as benzofuran, has been shown to significantly enhance biological activity, pointing towards its potential in drug development (Dow et al., 1991).
Flash Vacuum Pyrolysis Applications : The compound has been explored in flash vacuum pyrolysis processes, leading to the formation of valuable intermediates and products. This research sheds light on its utility in generating aziridinones and exploring novel rearrangement and fragmentation pathways, further emphasizing its versatility in organic synthesis (Aitken & Thomas, 2002).
Photoisomerization Studies : The study of 3,5-dimethylisoxazole and its photoisomerization to oxazole derivatives provides a fascinating glimpse into the photochemical behavior of related compounds. Capturing and characterizing elusive intermediates, such as nitrile ylides, this research underscores the compound's significance in understanding photochemical reactions and their potential applications (Nunes, Reva, & Fausto, 2013).
Catalyst-Free Synthesis Utilizing CO2 : Innovations in sustainable chemistry have led to the development of catalyst-free synthesis methods involving CO2 fixation to create valuable oxazolidinones. This approach, which bypasses the inertness of aziridine/CO2 systems under ambient conditions, highlights the compound's role in green chemistry and sustainable synthesis strategies (Bresciani et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is BRD4 , a protein that plays a crucial role in cancer therapy . BRD4 inhibitors have demonstrated promising potential in cancer therapy .
Mode of Action
The compound interacts with BRD4, inhibiting its activity. Notably, a derivative of the compound, DDT26, exhibited the most potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM . The phthalazinone moiety of DDT26 mimicked the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 .
Biochemical Pathways
The compound’s interaction with BRD4 affects cellular DNA damage repair mechanisms . It modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
Result of Action
The compound demonstrates significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
Properties
IUPAC Name |
3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c1-6-10(7(2)20-13-6)11(17)14-3-8(4-14)15-9(16)5-19-12(15)18/h8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMURPMDNLPUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-2,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2928589.png)
![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea](/img/structure/B2928590.png)

![3-(5-oxo-7,8-dihydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid](/img/structure/B2928592.png)

![N-[2-[Benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide](/img/structure/B2928594.png)
![N-(3,4-dimethoxyphenethyl)-4-(6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2928595.png)
![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine](/img/structure/B2928596.png)
![3-butyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928597.png)
![Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)
![Ethyl 2-[2-[2-(3-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2928599.png)

